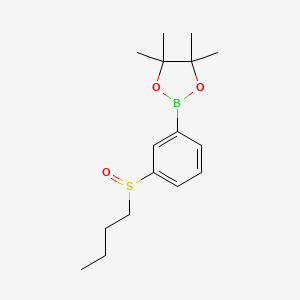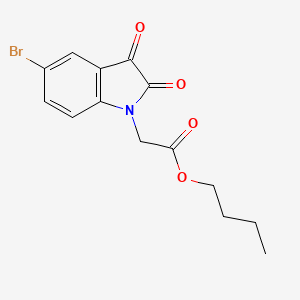![molecular formula C10H11NO4S B12497727 (3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid](/img/structure/B12497727.png)
(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid is a complex organic compound that features a thiophene ring, an imino group, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
For instance, the Gewald reaction involves the condensation of an α-cyano ester with sulfur and a carbonyl compound, typically under basic conditions. The Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including (3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid, often employs scalable methods such as metal-catalyzed cross-coupling reactions and multicomponent reactions. These methods allow for the efficient and high-yield production of the desired compounds .
化学反応の分析
Types of Reactions
(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
作用機序
The mechanism of action of (3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
2-Aminothiophene: Contains an amino group instead of an imino group.
3-Methoxycarbonylthiophene: Similar structure but lacks the imino and butanoic acid groups.
Uniqueness
(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imino and butanoic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H11NO4S |
|---|---|
分子量 |
241.27 g/mol |
IUPAC名 |
3-(2-methoxycarbonylthiophen-3-yl)iminobutanoic acid |
InChI |
InChI=1S/C10H11NO4S/c1-6(5-8(12)13)11-7-3-4-16-9(7)10(14)15-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChIキー |
BWRGGQMXUDOZKD-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=C(SC=C1)C(=O)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12497645.png)
![5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12497653.png)
![1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide](/img/structure/B12497661.png)
![2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B12497672.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497682.png)
![N-[[2-[(3-nitrophenyl)methoxy]phenyl]methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B12497685.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12497697.png)
![Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate](/img/structure/B12497703.png)
![5-{[2-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497712.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497714.png)

![2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate](/img/structure/B12497718.png)

